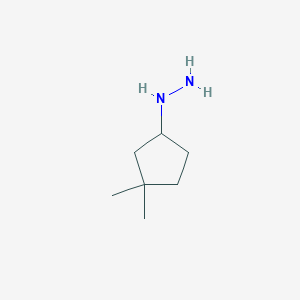
(3,3-Dimethylcyclopentyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethylcyclopentyl)hydrazine is an organic compound with the molecular formula C7H16N2 It is a hydrazine derivative characterized by a cyclopentane ring substituted with two methyl groups at the 3-position and a hydrazine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethylcyclopentyl)hydrazine typically involves the reaction of 3,3-dimethylcyclopentanone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The process can be summarized as follows:
- Dissolve 3,3-dimethylcyclopentanone in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (3,3-Dimethylcyclopentyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazine group into amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Azines or nitroso compounds.
Reduction: Amines or hydrazones.
Substitution: Substituted hydrazine derivatives.
Applications De Recherche Scientifique
(3,3-Dimethylcyclopentyl)hydrazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3,3-Dimethylcyclopentyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. Additionally, the compound may participate in redox reactions, affecting cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Cyclopentylhydrazine: Lacks the methyl groups at the 3-position, resulting in different chemical properties and reactivity.
Dimethylhydrazine: Contains two methyl groups on the hydrazine moiety, leading to distinct biological and chemical behavior.
Cyclohexylhydrazine: Features a six-membered ring instead of a five-membered ring, influencing its steric and electronic properties.
Uniqueness: (3,3-Dimethylcyclopentyl)hydrazine is unique due to the presence of both a cyclopentane ring and a hydrazine group, which confer specific reactivity and potential applications. The methyl groups at the 3-position enhance its stability and modify its interaction with other molecules, making it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C7H16N2 |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
(3,3-dimethylcyclopentyl)hydrazine |
InChI |
InChI=1S/C7H16N2/c1-7(2)4-3-6(5-7)9-8/h6,9H,3-5,8H2,1-2H3 |
Clé InChI |
XTEHUBPZFBXEIK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C1)NN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13240100.png)
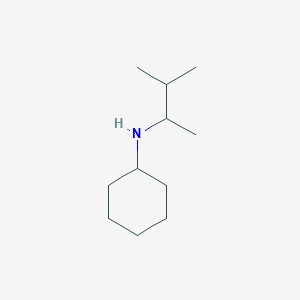
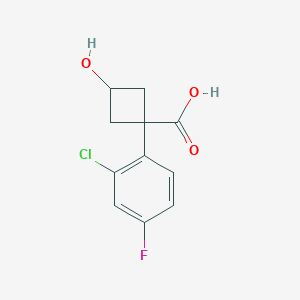
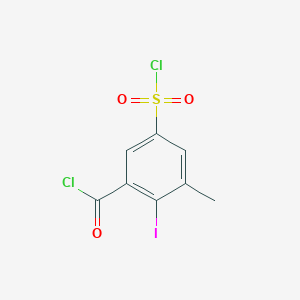
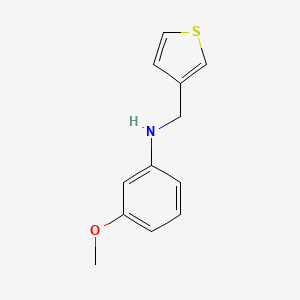
![{8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13240134.png)



![1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine](/img/structure/B13240153.png)

![2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine](/img/structure/B13240165.png)


